Cas no 92950-42-0 (13-Oxo-10-deacetyl Baccatin III)

13-Oxo-10-deacetyl Baccatin III structure
92950-42-0 structure
Product Name:13-Oxo-10-deacetyl Baccatin III
CAS-Nr.:92950-42-0
MF:C29H34O10
MW:542.574269771576
CID:1062999
Update Time:2024-10-26

13-Oxo-10-deacetyl Baccatin III Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 13-Oxo-10-deacetyl Baccatin III
    • 10-Deacetyl-13-oxobaccatin III
    • 13-Oxo-10-deacetyl B
    • (2aR,4S,4aS,6R,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,4,4a,10,11,12,12a,12b-octahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-5,9(3H,6H)-dione (ACI)
    • 7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-5,9(3H,6H)-dione, 12b-(acetyloxy)-12-(benzoyloxy)-2a,4,4a,10,11,12,12a,12b-octahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-, [2aR-(2aα,4β,4aβ,6β,11α,12α,12aα,12bα)]- (ZCI)
    • Inchi: 1S/C29H34O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,18-19,21-22,24,32-33,36H,11-13H2,1-5H3/t18-,19+,21+,22-,24-,27+,28-,29+/m0/s1
    • InChI-Schlüssel: WMZBAMYUOYXRSF-RIFKXWPOSA-N
    • Lächelt: O([C@@]12CO[C@@H]1C[C@H](O)[C@@]1([C@@H]2[C@@H]([C@@]2(CC(=O)C(C)=C([C@H](C1=O)O)C2(C)C)O)OC(C1C=CC=CC=1)=O)C)C(=O)C

Berechnete Eigenschaften

  • Genaue Masse: 542.21500

Experimentelle Eigenschaften

  • PSA: 156.66000
  • LogP: 1.29000

13-Oxo-10-deacetyl Baccatin III Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
O850110-5mg
13-Oxo-10-deacetyl Baccatin III
92950-42-0
5mg
$ 181.00 2023-09-06
TRC
O850110-50mg
13-Oxo-10-deacetyl Baccatin III
92950-42-0
50mg
$ 1431.00 2023-09-06
SHENG KE LU SI SHENG WU JI SHU
sc-477828-5 mg
13-Oxo-10-deacetyl Baccatin III,
92950-42-0
5mg
¥2,858.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-477828-5mg
13-Oxo-10-deacetyl Baccatin III,
92950-42-0
5mg
¥2858.00 2023-09-05
A2B Chem LLC
AH89323-5mg
10-Deacetyl-13-oxobaccatin III
92950-42-0
5mg
$283.00 2023-12-29
A2B Chem LLC
AH89323-50mg
10-Deacetyl-13-oxobaccatin III
92950-42-0
50mg
$1408.00 2023-12-29
A2B Chem LLC
AH89323-20mg
10-Deacetyl-13-oxobaccatin III
92950-42-0 ≥98%
20mg
$677.00 2024-07-18

13-Oxo-10-deacetyl Baccatin III Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Referenz
Baccatin III derivatives: reduction of the C-11, C-12 double bond
Marder, Raphaele; Dubois, Joelle; Guenard, Daniel; Gueritte-Voegelein, Francoise; Potier, Pierre, Tetrahedron, 1995, 51(7), 1985-94

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Periodic acid (H5IO6) Solvents: 1,4-Dioxane ,  Water
Referenz
The chemistry of occurrence of taxane derivatives. XIII. The oxidation of 10-deacetylbaccatin III
Appendino, Giovanni; Fenoglio, Ivana; Cravotto, Giancarlo; Varese, Marcella; Gariboldi, Pierluigi; et al, Gazzetta Chimica Italiana, 1994, 124(6), 253-7

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Solvents: Acetone ;  rt → -50 °C; 20 min, -50 °C
1.2 Reagents: Isopropanol
Referenz
Preparation and pharmaceutical composition of Δ12,13-isotaxol analogs for use as antineoplastic agents
, United States, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Ozone Solvents: Methanol ,  Dichloromethane ;  1 h, -78 °C
Referenz
Diastereoselective 14β-Hydroxylation of Baccatin III Derivatives
Baldelli, Eleonora; Battaglia, Arturo; Bombardelli, Ezio; Carenzi, Giacomo; Fontana, Gabriele; et al, Journal of Organic Chemistry, 2003, 68(25), 9773-9779

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Ozone Solvents: Methanol ,  Dichloromethane ;  -78 °C
1.2 Reagents: Dimethyl sulfide ,  Pyridine ;  rt
Referenz
A process for the preparation of 14--hydroxybaccatin III 1,14-carbonate
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
Semi-synthetic taxanes with anti-tumoral activity
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  overnight, rt
Referenz
Modification of taxane A ring via maneuvering of the C-11 double bond of 10-deacetylbaccatin III to get novel rearranged taxoids
Chakraborty, Vaishali; Bordoloi, Manobjyoti, Letters in Organic Chemistry, 2008, 5(8), 687-691

13-Oxo-10-deacetyl Baccatin III Raw materials

13-Oxo-10-deacetyl Baccatin III Preparation Products

Empfohlene Lieferanten
Beyond Pharmaceutical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Joy Biotech Ltd
Essenoi Fine Chemical Co., Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz